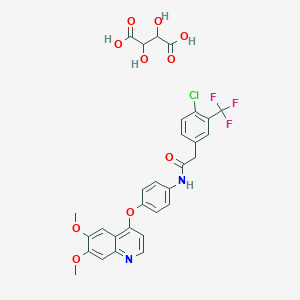

c-Kit-IN-3 (tartrate)

Description

c-Kit-IN-3 (tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is a type of receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors (GISTs) that are dependent on c-KIT signaling .

Properties

Molecular Formula |

C30H26ClF3N2O10 |

|---|---|

Molecular Weight |

667.0 g/mol |

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

WPLXVFQLVREXNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-Kit-IN-3 (tartrate) involves multiple steps, starting from commercially available starting materials. The key steps typically include:

Formation of the core structure: This involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,7-dimethoxyquinoline-4-ol under specific conditions to form an intermediate.

Acylation: The intermediate is then acylated with 4-(4-chlorophenyl)acetyl chloride to form the final product.

Tartrate formation: The final product is then reacted with tartaric acid to form the tartrate salt, which enhances its solubility and bioavailability

Industrial Production Methods

Industrial production of c-Kit-IN-3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Reaction temperature and time: Optimizing these parameters to ensure complete reaction and minimize by-products.

Purification: Using techniques such as recrystallization and chromatography to achieve high purity of the final product.

Scalability: Ensuring that the process can be scaled up without significant loss of yield or purity

Chemical Reactions Analysis

Types of Reactions

c-Kit-IN-3 (tartrate) primarily undergoes:

Substitution reactions: Due to the presence of halogen atoms in its structure, it can undergo nucleophilic substitution reactions.

Oxidation and reduction reactions: These reactions can modify the functional groups present in the compound, potentially altering its activity

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution reactions: Can lead to the formation of derivatives with different functional groups.

Oxidation reactions: Can result in the formation of oxidized derivatives with altered biological activity.

Reduction reactions: Can produce reduced derivatives with potentially different pharmacological properties

Scientific Research Applications

c-Kit-IN-3 (tartrate) has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the structure-activity relationships of kinase inhibitors.

Biology: Helps in understanding the role of c-KIT signaling in cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly GISTs.

Industry: Used in the development of new drugs targeting c-KIT and related pathways

Mechanism of Action

c-Kit-IN-3 (tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to:

Blocking of downstream signaling pathways: Such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.

Induction of apoptosis: In c-KIT-dependent cancer cells, leading to reduced tumor growth

Comparison with Similar Compounds

Similar Compounds

Imatinib: Another c-KIT inhibitor, but less selective compared to c-Kit-IN-3 (tartrate).

Sunitinib: A multi-targeted kinase inhibitor that also inhibits c-KIT but has broader activity against other kinases.

Dasatinib: Inhibits c-KIT along with several other kinases, used in the treatment of chronic myeloid leukemia

Uniqueness

c-Kit-IN-3 (tartrate) stands out due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. This makes it particularly valuable in research and potential therapeutic applications where selective inhibition of c-KIT is desired .

Q & A

Q. What is the mechanism of action of c-Kit-IN-3 (tartrate) in inhibiting c-KIT kinase activity, and how can researchers validate target engagement experimentally?

c-Kit-IN-3 (tartrate) binds competitively to the ATP-binding pocket of c-KIT, blocking phosphorylation and downstream signaling (e.g., AKT, ERK, and S6 pathways). To validate target inhibition, researchers should:

- Perform Western blotting to assess phosphorylation levels of c-KIT (Y703, Y719, Y823) and downstream mediators (e.g., pAKT, pERK) in cell lines like GIST-T1 or GIST-882 .

- Use dose-response assays (0.01–1 μM) to correlate inhibition with reduced cell proliferation (MTT assays) and cell cycle arrest (flow cytometry for G0/G1 phase) .

Q. Which experimental cell models are validated for studying c-Kit-IN-3 (tartrate) in gastrointestinal stromal tumors (GISTs)?

Key models include:

Q. What are the standard in vitro assay conditions for evaluating c-Kit-IN-3 (tartrate)'s effects on c-KIT-dependent pathways?

- Dose range : 0.01–10 μM, with 24-hour exposure for apoptosis assays (Annexin V/PI staining) and 6-day exposure for proliferation (cell counting) .

- Key endpoints : Phospho-c-KIT levels (via ELISA or Western blot), caspase-3 activation for apoptosis, and cell cycle analysis (G0/G1 arrest) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in c-Kit-IN-3 (tartrate)'s IC50 values across c-KIT mutation variants (e.g., T670I vs. wild-type)?

Variations arise from structural differences in mutant c-KIT affecting inhibitor binding. Methodological strategies include:

- Structural modeling : Compare ATP-binding pocket conformations using crystallography or molecular docking .

- Functional assays : Test inhibitor potency in isogenic cell lines (wild-type vs. mutant) under identical conditions .

- Kinase profiling : Assess off-target effects (e.g., CSF1R, PDGFRα) that may confound results using kinase selectivity panels .

Q. What experimental design considerations are critical for combination therapy studies involving c-Kit-IN-3 (tartrate) in resistant GIST models?

- Synergy screening : Use Chou-Talalay assays to evaluate combinations with agents targeting resistance pathways (e.g., PI3K/mTOR inhibitors) .

- Dose optimization : Prioritize sub-IC50 doses to avoid toxicity while maintaining efficacy (e.g., 0.1 μM c-Kit-IN-3 + 1 nM everolimus) .

- Resistance markers : Monitor c-KIT re-phosphorylation and compensatory pathways (e.g., MAPK) via longitudinal phosphoproteomics .

Q. What strategies improve the pharmacokinetic profile of c-Kit-IN-3 (tartrate) in preclinical models to enhance bioavailability?

- Formulation optimization : Use solubilizers like PEG300 and Tween 80 to increase oral bioavailability (reported as 43% in mice, 81% in dogs) .

- Dosing regimens : Adjust frequency based on species-specific half-lives (e.g., q12h for mice [T1/2 = 4.5 h] vs. q24h for dogs [T1/2 = 19.4 h]) .

- PK/PD modeling : Integrate plasma concentration data with tumor growth inhibition to predict effective doses (e.g., 20–100 mg/kg/day in BALB/C-nu mice) .

Methodological Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.